1,7-Diphenyl-6(E)-Hepten-3-One-5-Ol

Estrogen Receptor Selectivity Phytoestrogen

1,7-Diphenyl-6(E)-hepten-3-one-5-ol (CAS 155239-30-8, also referenced as 5-Hydroxy-1,7-diphenylhept-6-en-3-one) is a linear diarylheptanoid , a class of natural products characterized by an open heptane chain linking two aromatic rings. It is a naturally occurring phytoestrogen isolated from medicinal plants such as Curcuma comosa and Alpinia hainanensis.

Molecular Formula C19H20O2
Molecular Weight 280.4 g/mol
Cat. No. B15594107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diphenyl-6(E)-Hepten-3-One-5-Ol
Molecular FormulaC19H20O2
Molecular Weight280.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18,20H,12,14-15H2/b13-11+/t18-/m0/s1
InChIKeyNEQGOKAKPXXESR-YLZCUGDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,7-Diphenyl-6(E)-hepten-3-one-5-ol CAS 155239-30-8: A Structurally Distinct Linear Diarylheptanoid for Research and Procurement


1,7-Diphenyl-6(E)-hepten-3-one-5-ol (CAS 155239-30-8, also referenced as 5-Hydroxy-1,7-diphenylhept-6-en-3-one) is a linear diarylheptanoid , a class of natural products characterized by an open heptane chain linking two aromatic rings . It is a naturally occurring phytoestrogen isolated from medicinal plants such as Curcuma comosa and Alpinia hainanensis . With a molecular formula of C19H20O2 and a molecular weight of 280.36 g/mol, this compound is distinguished by its (E)-configuration at the C6-C7 double bond and the presence of both a ketone group at C3 and a hydroxyl group at C5 . Its structural features confer a unique profile of estrogenic, antioxidant, and cell-differentiating activities, making it a valuable tool for research in endocrinology, natural product chemistry, and drug discovery.

Why 1,7-Diphenyl-6(E)-hepten-3-one-5-ol Cannot Be Replaced by Other Diarylheptanoids in Estrogenic or Myogenic Studies


Within the diarylheptanoid class, subtle structural variations—such as the presence and position of hydroxyl groups, the degree of unsaturation, and stereochemistry—dramatically alter biological activity, target selectivity, and in vivo efficacy. For example, the replacement of the C5 hydroxyl group with a ketone or the saturation of the C6-C7 double bond in analogs like 1,7-diphenyl-(6E)-6-hepten-3-one eliminates ERβ-mediated transcriptional activity and alters cellular differentiation profiles . Furthermore, compounds lacking the specific (E)-configuration or possessing additional hydroxyl groups on the aromatic rings exhibit significantly different metabolic activation requirements and estrogenic potencies . These structure-activity relationships dictate that 1,7-Diphenyl-6(E)-hepten-3-one-5-ol cannot be generically substituted without compromising experimental outcomes and data reproducibility in estrogen receptor signaling, myoblast differentiation, or antioxidant research models.

Quantitative Differentiation of 1,7-Diphenyl-6(E)-hepten-3-one-5-ol Against Diarylheptanoid Comparators


ERβ Transcriptional Activity: Unique Among Diarylheptanoids

In a head-to-head comparison using HepG2 cells transfected with ERβ and a Vit-ERE-TATA-Luc reporter gene, 1,7-diphenyl-(6E)-6-hepten-3-one (D2) induced significant transcription through ERβ, whereas the analogs (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol (D1) and (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (D3) stimulated no activity with ERβ .

Estrogen Receptor Selectivity Phytoestrogen

C2C12 Myoblast Differentiation: ERα-Dependent Enhancement

In a study of eight diarylheptanoids, 1,7-diphenyl-(6E)-6-hepten-3-one (Compound 1) enhanced the differentiation of mouse C2C12 myoblasts . This effect was completely inhibited by the estrogen receptor antagonist ICI 182,780, and silencing ERα (but not ERβ) abolished the enhancement, confirming an ERα-selective mechanism . In contrast, the analog (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (Compound 4) did not significantly increase C2C12 cell proliferation .

Myogenesis Cell Differentiation ERα

In Vivo Uterotrophic Activity: Inactive Unlike D3 Analog

In ovariectomized mice, 1,7-diphenyl-(6E)-6-hepten-3-one (D2) did not significantly increase uterine weight or proliferation of the uterine epithelium, whereas the analog (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (D3) markedly increased both parameters . D3 also up-regulated lactoferrin (Ltf) gene expression in the uterus, an effect not observed with D2 .

In Vivo Uterotrophic Estrogenicity

High-Value Application Scenarios for 1,7-Diphenyl-6(E)-hepten-3-one-5-ol Based on Quantitative Differentiation


ERβ-Selective Pathway Dissection in Cancer and Cardiovascular Models

Researchers studying ERβ-specific signaling in prostate cancer, cardiovascular disease, or neuroprotection should utilize 1,7-diphenyl-(6E)-6-hepten-3-one (D2) as a molecular probe. Unlike other diarylheptanoids that are ERα-selective or inactive at ERβ, D2 uniquely activates ERβ-mediated transcription in HepG2 cell models . This selectivity allows for the unambiguous delineation of ERβ-dependent gene regulation from ERα-mediated effects, a distinction critical for developing tissue-selective estrogen receptor modulators (SERMs) with improved safety profiles.

Skeletal Muscle Regeneration and Sarcopenia Research

Investigators focused on myogenesis and muscle repair should procure 1,7-diphenyl-(6E)-6-hepten-3-one for its demonstrated ability to enhance C2C12 myoblast differentiation selectively through an ERα-dependent mechanism . This activity is not shared by all diarylheptanoids (e.g., Compound 4), making D2 a specific tool for studying estrogen-mediated muscle anabolism and for screening potential therapeutics for age-related sarcopenia, cachexia, or muscular dystrophy, where preserving or enhancing muscle mass is a primary goal.

Development of Non-Uterotrophic Estrogen Receptor Modulators

Pharmaceutical researchers seeking estrogenic compounds with minimized uterine proliferation risks should evaluate 1,7-diphenyl-(6E)-6-hepten-3-one as a lead scaffold. Its inactivity in the classic uterotrophic assay in ovariectomized mice, in stark contrast to the potent uterine effects of the D3 analog , suggests a dissociation between beneficial ER-mediated activities (e.g., in muscle or bone) and unwanted endometrial stimulation. This property is highly desirable for developing next-generation hormone replacement therapies or osteoporosis treatments that avoid the adverse effects associated with unopposed estrogen.

Quote Request

Request a Quote for 1,7-Diphenyl-6(E)-Hepten-3-One-5-Ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.